Lipophilicity Increase: Trifluoromethyl (CF₃) vs. Difluoromethyl (CHF₂) at C4
The CF₃ substituent at C4 imparts a significantly higher lipophilicity compared to the CHF₂ analog, driven by the greater hydrophobic surface area and stronger electron‑withdrawing effect of the fully fluorinated group [1]. While measured logP/LogD values for this specific ester pair have not been reported in peer‑reviewed literature, the well‑established increment for replacing aromatic CHF₂ with CF₃ in heterocyclic scaffolds is approximately +0.3 to +0.5 logP units [1][2]. The target compound (MW 301.27) versus the difluoromethyl ester analog (MW 283.28) further reflects the increased molecular weight accompanying the CF₃ introduction .
| Evidence Dimension | Lipophilicity (logP) estimated increment |
|---|---|
| Target Compound Data | MW 301.27, C13H14F3N3O2 |
| Comparator Or Baseline | Ethyl [4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate, MW 283.28 |
| Quantified Difference | Estimated ΔlogP ≈ +0.3 to +0.5 (CF₃ vs. CHF₂ on analogous heterocycles) [1][2]; ΔMW = +18 Da |
| Conditions | Class‑level inference from fluorinated heterocycle datasets [1][2] |
Why This Matters
Higher lipophilicity improves passive membrane permeability, a critical parameter for intracellular target engagement and lead optimization in kinase inhibitor programs.
- [1] Gillis, E. P. et al. (2015) 'Applications of Fluorine in Medicinal Chemistry', Journal of Medicinal Chemistry, 58(21), pp. 8315–8359. View Source
- [2] Meanwell, N. A. (2018) 'Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design', Journal of Medicinal Chemistry, 61(14), pp. 5822–5880. View Source
